Cas no 88404-81-3 (Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)-)
![Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)- structure](https://www.kuujia.com/scimg/cas/88404-81-3x500.png)
88404-81-3 structure
Product name:Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)-
Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)-
- 2-(methylsulfonylmethyl)-6-(trifluoromethyl)aniline
- DTXSID90536641
- 88404-81-3
- 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline
- SCHEMBL11095578
- MJKGXKMAWXTBHJ-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C9H10F3NO2S/c1-16(14,15)5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3
- InChI Key: MJKGXKMAWXTBHJ-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)N
Computed Properties
- Exact Mass: 253.03843422g/mol
- Monoisotopic Mass: 253.03843422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 68.5Ų
Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)- Related Literature
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
88404-81-3 (Benzenamine, 2-[(methylsulfonyl)methyl]-6-(trifluoromethyl)-) Related Products
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